N-methyl-N-propylsulfamoyl chloride
Description
This class of compounds is typically reactive and utilized in synthetic organic chemistry for introducing sulfamoyl groups into target molecules.
Properties
IUPAC Name |
N-methyl-N-propylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-4-6(2)9(5,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIVSJQHEDZPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263169-12-6 | |
| Record name | N-methyl-N-propylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-propylsulfamoyl chloride can be synthesized through the reaction of N-methyl-N-propylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methyl-N-propylamine+Chlorosulfonic acid→N-methyl-N-propylsulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful addition of chlorosulfonic acid to N-methyl-N-propylamine under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-propylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-propylsulfonamide and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines under mild conditions to form sulfonamide derivatives.
Alcohols: Reacts with alcohols in the presence of a base to form sulfonate esters.
Thiols: Reacts with thiols to form sulfonothioate derivatives.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
N-methyl-N-propylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Structural and Molecular Features
Key structural differences among sulfamoyl chlorides arise from substituents on the nitrogen atom. Below is a comparison with analogs from the evidence:
Key Observations :
- Molecular weight increases with bulkier substituents (e.g., cyclopropylmethyl vs. methyl).
Physicochemical Properties
Limited data are available for boiling points or solubility. However, trends can be inferred:
- This compound : Likely a liquid at room temperature, similar to analogs like (storage at ambient conditions inferred).
Biological Activity
N-methyl-N-propylsulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfamoyl functional group, which is known for its role in various biological activities. The compound's chemical formula is , with a molecular weight of approximately 173.65 g/mol. The presence of the methyl and propyl groups enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its structural features suggest efficacy against specific bacterial strains and possibly fungi. Preliminary studies have shown that compounds with similar sulfamoyl structures often interact with bacterial enzymes or receptors, disrupting metabolic processes essential for bacterial survival.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | CAS Number | Activity Against | Reference |
|---|---|---|---|
| This compound | TBD | Gram-positive bacteria | |
| (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride | 1389310-04-6 | Various bacteria |
The antimicrobial action of this compound is believed to involve the inhibition of folate synthesis, a critical pathway in bacteria. Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway. This inhibition leads to the depletion of folate levels necessary for nucleic acid synthesis, ultimately resulting in bacterial cell death .
Study on Anticancer Activity
A notable study examined the effects of sulfamoyl derivatives on cancer cell lines. The results indicated that certain modifications in the sulfamoyl structure could enhance anticancer properties. For instance, compounds with additional aromatic substitutions showed increased potency against breast cancer cell lines (MDA-MB231) compared to their non-substituted counterparts .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line Tested | GI50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB231 | TBD | |
| Sulfamoyl benzamidothiazole derivative | MDA-MB468 | 4.18 |
Synthesis and Application
The synthesis of this compound typically involves the reaction of N-methylpropylamine with chlorosulfonic acid or other sulfonamide precursors. This synthetic route allows for the production of various derivatives with tailored biological activities.
Applications extend beyond antimicrobial uses; the compound is also being explored for its potential in agrochemicals due to its ability to inhibit plant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
